REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[CH3:12][C:13]1[N:14]=[CH:15][N:16]([C:18]2[CH:19]=[C:20]([C:25]([F:28])([F:27])[F:26])[CH:21]=[C:22]([NH2:24])[CH:23]=2)[CH:17]=1.CCN(CC)CC>CN(C=O)C.O=S(Cl)Cl.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:24][C:22]1[CH:21]=[C:20]([C:25]([F:26])([F:27])[F:28])[CH:19]=[C:18]([N:16]2[CH:17]=[C:13]([CH3:12])[N:14]=[CH:15]2)[CH:23]=1)=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)N)C(F)(F)F
|
Name
|
|
Quantity
|
524 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)N)C(F)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
628 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After vacuum evaporation of SOCl2
|
Type
|
ADDITION
|
Details
|
add 6.0 mL anhydrous THF
|
Type
|
CUSTOM
|
Details
|
get the pale yellow solution
|
Type
|
CUSTOM
|
Details
|
the pale yellow solution prepared previously
|
Type
|
ADDITION
|
Details
|
is added drop wise till it
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with addition of brine
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The combined extraction organic layers
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified through column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 873 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |